4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline
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Overview
Description
4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. This particular compound features methoxy groups at the 4 and 6 positions, as well as a methoxyphenylmethoxy substituent. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The initial step involves the reaction of 4-methoxyaniline with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Key considerations in industrial production include optimizing reaction conditions, minimizing waste, and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with cellular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinazoline-based molecules with potential therapeutic applications.
Pharmacological Studies: Researchers investigate its pharmacokinetics, bioavailability, and toxicity profiles to assess its suitability for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Signal Transduction: It interferes with signal transduction pathways, leading to the inhibition of cancer cell growth and proliferation.
Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Similar in structure but lacks the quinazoline ring.
4-Methoxybiphenyl: Contains a biphenyl structure with methoxy substitution.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Features a chromone ring with methoxy groups.
Uniqueness
4-Methoxy-6-((4-methoxybenzyl)oxy)quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-methoxy-6-[(4-methoxyphenyl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-13-5-3-12(4-6-13)10-22-14-7-8-16-15(9-14)17(21-2)19-11-18-16/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWMCACRYPLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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